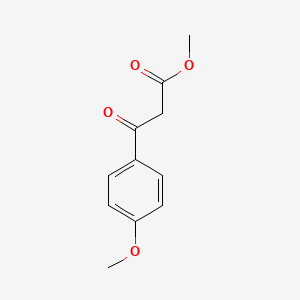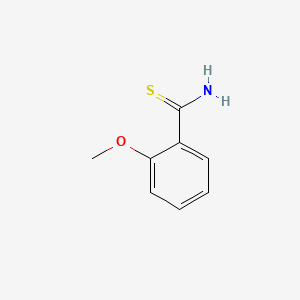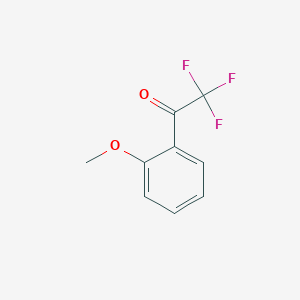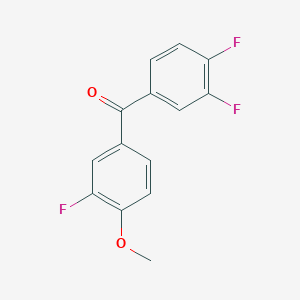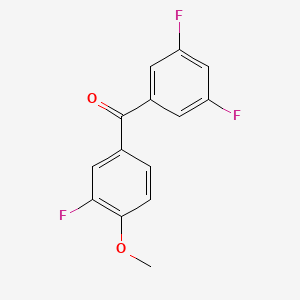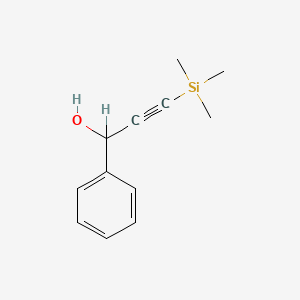
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
概要
説明
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and a propyn-1-ol moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a hydroxyl group. The reaction typically proceeds under mild conditions, often using solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and scalability .
化学反応の分析
Types of Reactions: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenylpropiolic acid or phenylacetaldehyde.
Reduction: Formation of 1-phenyl-3-(trimethylsilyl)-2-propanol.
Substitution: Formation of 1-phenyl-3-(trimethylsilyl)-2-propynyl halides.
科学的研究の応用
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
作用機序
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily attributed to the presence of the trimethylsilyl group, which can undergo nucleophilic substitution reactions. Additionally, the phenyl group can participate in electrophilic aromatic substitution reactions, further enhancing the compound’s versatility in synthetic applications .
類似化合物との比較
1-Phenyl-2-propyn-1-ol: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-(Trimethylsilyl)prop-2-yn-1-ol: Similar structure but without the phenyl group, leading to distinct chemical properties.
1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-yl selenides: Contains a selenium atom, offering unique reactivity compared to the parent compound.
Uniqueness: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is unique due to the combination of the phenyl and trimethylsilyl groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industrial applications .
特性
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDALNDYLDVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375147 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89530-34-7 | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

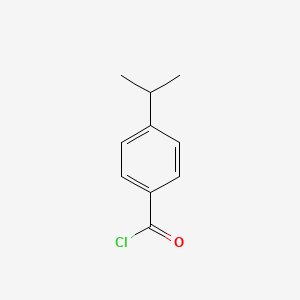
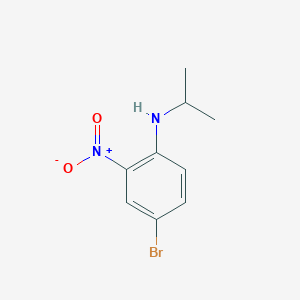
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
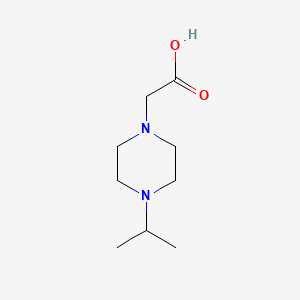
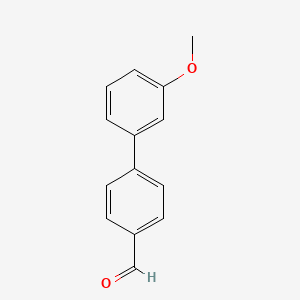
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
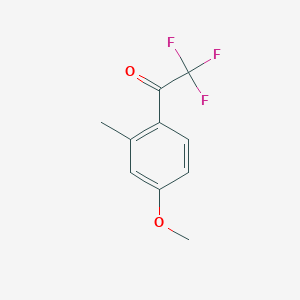
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
